molecular formula C9H10N2O2 B12981356 Methyl 2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-4-carboxylate

Methyl 2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-4-carboxylate

Cat. No.: B12981356
M. Wt: 178.19 g/mol
InChI Key: KOCLZYBHZAUDKM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chemical Identity and Nomenclature of Methyl 2,3-Dihydro-1H-Pyrrolo[2,3-b]Pyridine-4-Carboxylate

Systematic IUPAC Nomenclature and Structural Representation

The systematic IUPAC name for this compound is methyl 2-oxo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-4-carboxylate . This name reflects its bicyclic structure, which consists of a pyrrole ring fused to a pyridine ring. The numbering system begins at the nitrogen atom in the pyrrole ring (position 1), proceeds through the fused pyridine ring (positions 2–7), and accounts for substituents:

  • A keto group (=O) at position 2 of the dihydropyrrole moiety.
  • A methyl ester (–COOCH₃) at position 4 of the pyridine ring.

The structural representation (Figure 1) can be depicted using the SMILES notation : COC(=O)C1=CC=NC2=C1CC(=O)N2. This notation encodes the fused bicyclic system, ester group, and keto functionality.

Alternative Naming Conventions and Registry Identifiers

This compound is recognized by multiple synonyms and registry identifiers :

  • Common names : Methyl 7-aza-2-oxindole-4-carboxylate, methyl 2-oxo-1,3-dihydropyrrolo[2,3-b]pyridine-4-carboxylate.
  • CAS Registry Number : 1190313-98-4.
  • PubChem CID : 71651233.
  • MDL Number : MFCD12962694.

These identifiers facilitate unambiguous referencing in chemical databases and literature. Notably, the IUPAC name and CAS number are prioritized in regulatory and academic contexts to avoid ambiguity.

Molecular Formula and Weight Analysis

The molecular formula of this compound is C₉H₈N₂O₃ , derived from its bicyclic core and substituents. The molecular weight is calculated as 192.17 g/mol (PubChem), though slight variations (e.g., 192.18 g/mol) may arise from differences in atomic weight precision.

Elemental Composition

A weight percentage analysis (Table 1) reveals the following contributions:

Element Count Atomic Weight (g/mol) Mass Contribution (g/mol) Percent (%)
Carbon 9 12.011 108.099 56.25
Hydrogen 8 1.008 8.064 4.20
Nitrogen 2 14.007 28.014 14.58
Oxygen 3 15.999 47.997 24.97
Total - - 192.174 100.00

Table 1: Elemental composition of this compound, calculated using atomic weights from the IUPAC 2021 standard.

The oxygen content (24.97%) is attributable to the ester and keto groups, while the nitrogen content (14.58%) arises from the pyrrole and pyridine rings.

Properties

Molecular Formula

C9H10N2O2

Molecular Weight

178.19 g/mol

IUPAC Name

methyl 2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-4-carboxylate

InChI

InChI=1S/C9H10N2O2/c1-13-9(12)7-3-5-11-8-6(7)2-4-10-8/h3,5H,2,4H2,1H3,(H,10,11)

InChI Key

KOCLZYBHZAUDKM-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C2CCNC2=NC=C1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-4-carboxylate typically involves the reaction of a pyridine derivative with an appropriate aldehyde under specific conditions. For example, the starting material 5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine can be reacted with a substituted aldehyde at 50°C to obtain the desired compound .

Industrial Production Methods

Industrial production methods for this compound are not widely documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

Methyl 2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired transformation but generally involve controlled temperatures and specific solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol derivative.

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Potassium-Competitive Acid Blockers (P-CABs)

One of the prominent applications of derivatives of the pyrrolo[2,3-b]pyridine structure, including methyl 2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-4-carboxylate, is their role as potassium-competitive acid blockers (P-CABs). These compounds are designed to inhibit gastric acid secretion effectively and are being investigated as alternatives to traditional proton pump inhibitors (PPIs) for treating acid-related disorders such as gastroesophageal reflux disease (GERD) and peptic ulcers.

A study demonstrated that specific derivatives exhibited significant inhibitory activity against gastric acid secretion in both in vitro and in vivo models. For instance, certain synthesized compounds showed over 90% inhibition of acid secretion, surpassing the efficacy of established treatments like lansoprazole .

Table 1: Efficacy of Pyrrolo[2,3-b]pyridine Derivatives as P-CABs

CompoundInhibition Rate (%)Binding Affinity (Kd)Remarks
Compound A90Low nanomolarBest performing derivative
Compound B85ModerateComparable to lansoprazole
Compound C75High nanomolarPotential for further study

Neuropharmacological Applications

2.1 Antidepressant Activity

Research has indicated that certain derivatives of this compound exhibit antidepressant-like effects. A study involving animal models revealed that these compounds could enhance serotonergic and noradrenergic neurotransmission, which are critical pathways in mood regulation. The mechanism appears to involve modulation of serotonin receptors and the inhibition of monoamine oxidase activity.

Case Study: Antidepressant Effects in Rodent Models

In a controlled experiment with rodents, administration of a specific derivative resulted in a significant reduction in depressive-like behaviors compared to control groups. Behavioral assessments indicated improvements in locomotor activity and reduced immobility during forced swim tests .

Synthesis and Structural Modifications

The synthesis of this compound involves several key steps that allow for structural modifications to enhance its biological activity. The introduction of various substituents at different positions on the pyrrolidine ring can lead to compounds with improved pharmacological profiles.

Table 2: Synthesis Pathways for Derivatives

StepReagents/ConditionsYield (%)
Step 1: CyclizationAmine + α,b-unsaturated ester70
Step 2: MethylationMethyl iodide + base85
Step 3: PurificationColumn chromatography-

Mechanism of Action

The mechanism of action of Methyl 2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. For example, it has been shown to inhibit fibroblast growth factor receptors (FGFRs), which play a crucial role in cell proliferation and migration . The compound binds to the active site of the receptor, preventing its activation and subsequent signaling pathways .

Comparison with Similar Compounds

Substituent Variations and Spectral Properties

The following table summarizes key structural and spectral differences between the target compound and analogs:

Compound Name Substituents Molecular Weight (g/mol) Key Spectral Data (¹H-NMR δ, ppm) CAS Number Applications
Methyl 2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-4-carboxylate None (parent structure) 178.19 δH 2.74 (s, 3H, CH₃), 3.91 (s, 3H, OCH₃) 351439-07-1 Kinase inhibitor scaffolds
Methyl 5-fluoro-1H-pyrrolo[2,3-b]pyridine-4-carboxylate F at C5 196.16 δH 8.15 (s, 1H, aromatic), 3.95 (s, 3H, OCH₃) N/A Enhances target specificity in drug discovery
Methyl 5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-4-carboxylate CF₃ at C5 260.18 δH 8.32 (s, 1H, aromatic), 3.98 (s, 3H, OCH₃) ADE001116 Improves lipophilicity for CNS-targeting drugs
Methyl 4-chloro-1H-pyrrolo[2,3-b]pyridine-3-carboxylate Cl at C4 210.62 δH 8.40 (s, 1H, aromatic), 3.89 (s, 3H, OCH₃) 1234616-82-0 Halogen bonding in protease inhibitors
Ethyl 1H-pyrrolo[2,3-b]pyridine-4-carboxylate Ethyl ester 190.20 δH 1.40 (t, 3H, CH₂CH₃), 4.35 (q, 2H, OCH₂) 1261588-72-0 Alters metabolic stability vs. methyl esters
Methyl 6-methoxy-2-methylbenzo[4,5]thieno[2,3-b]pyridine-4-carboxylate Methoxy, thieno-fused 287.32 δH 7.95 (s, 1H), 4.10 (s, 3H, OCH₃) N/A Anticancer activity via π-stacking interactions

Functional Group Impact on Reactivity and Bioactivity

  • Fluorine Substituents : The 5-fluoro derivative () exhibits enhanced electrophilicity at the pyridine ring, improving binding to ATP pockets in kinases. Fluorine’s electronegativity also reduces metabolic oxidation .
  • Trifluoromethyl Groups : The CF₃ group () increases lipophilicity (logP ~2.5), favoring blood-brain barrier penetration for neurological targets .
  • Chlorine vs. Methoxy : Chlorine at C4 () introduces steric hindrance, while methoxy groups () enhance solubility but reduce membrane permeability .
  • Ester Variations : Ethyl esters () prolong half-life in vivo compared to methyl esters but may reduce synthetic yield due to steric effects .

Structural Similarity Analysis

Using Tanimoto coefficients ():

  • Methyl 1H-pyrrolo[2,3-b]pyridine-4-carboxylate : Similarity score 0.73 (baseline).
  • 3-Bromo-5-methoxy derivative : Score 0.62, indicating reduced overlap due to bromine’s bulk and methoxy positioning .

Biological Activity

Methyl 2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-4-carboxylate is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by its bicyclic structure, which includes a pyrrole ring fused with a pyridine ring. The presence of the carboxylate group enhances its solubility and bioavailability, making it a suitable candidate for drug development.

The biological activity of this compound primarily involves the modulation of various signaling pathways. Research indicates that compounds in the pyrrolo[2,3-b]pyridine class can act as inhibitors of fibroblast growth factor receptors (FGFRs), which are implicated in cancer progression and metastasis .

Targeting FGFRs

FGFRs play a critical role in cell proliferation and survival. Inhibiting these receptors can lead to reduced tumor growth and increased apoptosis in cancer cells. For instance, studies have shown that derivatives of pyrrolo[2,3-b]pyridine exhibit potent inhibitory effects on FGFR1–4 with IC50 values ranging from 7 to 712 nM .

Pharmacological Effects

Antitumor Activity : this compound has demonstrated significant antitumor activity in various cancer models. In vitro studies have indicated that this compound can inhibit the proliferation of breast cancer cells (4T1) and induce apoptosis .

Anti-inflammatory Properties : The compound may also exhibit anti-inflammatory effects by modulating cytokine production and reducing inflammatory cell infiltration in tissues. This is particularly relevant in conditions such as rheumatoid arthritis and other inflammatory diseases.

Case Studies and Research Findings

Several studies have evaluated the biological activity of related compounds within the pyrrolo[2,3-b]pyridine class:

  • Study on FGFR Inhibition : A study synthesized multiple derivatives of 1H-pyrrolo[2,3-b]pyridine and assessed their FGFR inhibitory activities. Compound 4h was identified as a potent inhibitor with significant effects on cell migration and invasion in breast cancer models .
  • Anticancer Efficacy : Another study highlighted the ability of pyrrolo[2,3-b]pyridine derivatives to reduce tumor size in xenograft models by targeting FGFR signaling pathways . The results indicated a correlation between structural modifications and enhanced biological activity.

Data Table: Biological Activity Summary

Compound NameIC50 (nM)Biological ActivityReference
This compoundTBDAntitumor (breast cancer inhibition)
1H-pyrrolo[2,3-b]pyridine derivative (Compound 4h)7FGFR1 inhibition
1H-pyrrolo[2,3-b]pyridine derivative (Compound 4h)9FGFR2 inhibition
1H-pyrrolo[2,3-b]pyridine derivative (Compound 4h)25FGFR3 inhibition
1H-pyrrolo[2,3-b]pyridine derivative (Compound 4h)712FGFR4 inhibition

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.